L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt

Description

Systematic IUPAC Name and CAS Registry Number

The systematic IUPAC name for this compound is Sodium hydrogen N-(1-oxooctadecyl)-L-glutamate . This name reflects its structure as a sodium salt derived from the condensation of stearic acid (octadecanoic acid) with L-glutamic acid.

The primary CAS Registry Number assigned to this compound is 38517-23-6 . An alternate CAS number, 81859-19-0 , is also documented but less commonly referenced in industrial and scientific literature.

Molecular Formula and Weight

The molecular formula and weight are critical for stoichiometric and analytical purposes.

Molecular Formula :

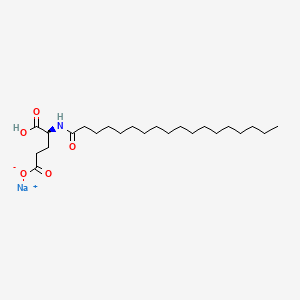

$$ \text{C}{23}\text{H}{42}\text{N}\text{Na}\text{O}_5 $$

This formula accounts for:

- 23 carbon atoms from the stearoyl (C18) and glutamic acid (C5) groups,

- One sodium atom from the monosodium salt.

Molecular Weight :

435.58 g/mol (calculated from the formula $$ \text{C}{23}\text{H}{42}\text{N}\text{Na}\text{O}_5 $$).

Table 2: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{23}\text{H}{42}\text{N}\text{Na}\text{O}_5 $$ |

| Average Mass | 435.58 g/mol |

| Monoisotopic Mass | 435.296068 Da |

The molecular weight aligns with the theoretical calculation based on atomic masses: $$ (23 \times 12.01) + (42 \times 1.01) + 14.01 + 22.99 + (5 \times 16.00) = 435.58 \, \text{g/mol} $$.

Properties

CAS No. |

38517-23-6 |

|---|---|

Molecular Formula |

C23H43NO5.Na C23H43NNaO5 |

Molecular Weight |

436.6 g/mol |

IUPAC Name |

sodium;(4S)-5-hydroxy-4-(octadecanoylamino)-5-oxopentanoate |

InChI |

InChI=1S/C23H43NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/t20-;/m0./s1 |

InChI Key |

FTSXCFQXTFOYQH-BDQAORGHSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.[Na+] |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O.[Na] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O.[Na] |

Other CAS No. |

38517-23-6 |

Pictograms |

Irritant |

sequence |

E |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to prepare L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt involves the formation of an amide bond between L-glutamic acid and stearic acid. The key steps include:

- Activation of Stearic Acid : Stearic acid is first converted into a more reactive intermediate, commonly stearoyl chloride, to facilitate the amide bond formation.

- Amidation Reaction : The activated stearic acid (stearoyl chloride) is then reacted with L-glutamic acid under controlled conditions to yield the target compound.

- Formation of Monosodium Salt : The product is subsequently neutralized or converted into its monosodium salt form, enhancing its solubility and stability.

Reaction conditions typically involve controlled temperature and pressure settings, with catalysts employed to increase reaction efficiency and yield. The reaction is usually carried out in organic solvents compatible with both reactants and products.

Industrial Production Methods

In industrial settings, the preparation process is scaled up with the following considerations:

- Large Reactor Systems : Stearic acid and L-glutamic acid are combined in large reactors designed to maintain optimal temperature, pressure, and mixing.

- Catalysis : Catalysts such as acid chlorides or other activating agents are used to accelerate the amidation reaction.

- Purification : After synthesis, the product undergoes purification steps including filtration, crystallization, and washing to remove impurities and unreacted materials.

- Conversion to Monosodium Salt : The purified compound is converted to its monosodium salt by treatment with sodium hydroxide or other suitable bases.

This industrial process ensures consistent product quality and is optimized for high yield and cost-effectiveness.

Chemical Reaction Analysis

The compound’s preparation involves key chemical reactions:

| Reaction Type | Description | Reagents/Conditions | Major Products |

|---|---|---|---|

| Amidation | Formation of amide bond between stearoyl chloride and L-glutamic acid | Stearoyl chloride, L-glutamic acid, organic solvent, catalyst, controlled temp | L-Glutamic acid, N-(1-oxooctadecyl) |

| Neutralization | Conversion to monosodium salt | Sodium hydroxide or sodium base | This compound |

| Hydrolysis (side reaction) | Possible hydrolysis under acidic or basic conditions | Water, acid/base catalyst | Stearic acid, L-glutamic acid |

Detailed Research Findings

- Activation of Stearic Acid : Stearic acid is typically converted to stearoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions to prevent premature hydrolysis.

- Amidation Process : The reaction between stearoyl chloride and L-glutamic acid is generally carried out in an inert atmosphere to avoid oxidation, with temperature maintained between 0–50 °C to control reaction rate and minimize side reactions.

- Catalysts and Solvents : Common solvents include dichloromethane or chloroform, and catalysts may include tertiary amines (e.g., triethylamine) to scavenge HCl produced during amidation.

- Monosodium Salt Formation : The resultant amide is treated with sodium hydroxide in aqueous or mixed solvent systems to form the monosodium salt, improving water solubility and handling.

Comparative Table of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactants | Stearoyl chloride, L-glutamic acid | Stearic acid (activated), L-glutamic acid |

| Reaction Medium | Organic solvents (e.g., DCM) | Large volume reactors with solvent control |

| Temperature Range | 0–50 °C | Controlled, often slightly higher for efficiency |

| Catalysts | Tertiary amines (e.g., triethylamine) | Acid chlorides, amine bases |

| Purification | Crystallization, filtration | Industrial filtration, washing, drying |

| Salt Formation | Sodium hydroxide neutralization | Controlled base addition for monosodium salt formation |

| Yield | High (dependent on purity and control) | Optimized for maximum yield and purity |

Chemical Reactions Analysis

Types of Reactions: L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield stearic acid and L-glutamic acid.

Esterification: It can react with alcohols to form esters.

Amidation: The compound can undergo amidation reactions to form amides.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.

Amidation: Involves the use of amines and suitable catalysts.

Major Products:

Hydrolysis: Stearic acid and L-glutamic acid.

Esterification: Esters of stearic acid and L-glutamic acid.

Amidation: Amides of stearic acid and L-glutamic acid.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C23H43NNaO5

- Molecular Weight : 457.5 g/mol

- CAS Number : 38079-62-8

The compound is characterized by its unique structure that combines the properties of glutamic acid with long-chain fatty acids, enhancing its functionality in various applications.

Food Industry Applications

L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt is primarily recognized for its role as a flavor enhancer and food additive. Its applications include:

- Flavor Enhancement : Used in processed foods to enhance umami flavor.

- Food Preservation : Acts as an antimicrobial agent, extending shelf life.

Table 1: Food Industry Applications

| Application Type | Description |

|---|---|

| Flavor Enhancer | Enhances umami taste in foods |

| Antimicrobial Agent | Extends shelf life of perishable goods |

| Nutritional Supplement | Used in formulations to improve nutritional value |

Pharmaceutical Applications

In the pharmaceutical sector, L-Glutamic acid serves multiple roles:

- Neurotransmitter Modulator : Functions as an excitatory neurotransmitter, influencing neuronal communication.

- Therapeutic Uses : Utilized to reduce blood ammonia levels in patients with hepatic encephalopathy.

Table 2: Pharmaceutical Applications

| Application Type | Description |

|---|---|

| Neurotransmitter Modulator | Agonist at GLUR and NMDA receptors |

| Therapeutic Agent | Reduces blood ammonia levels |

Agricultural Applications

L-Glutamic acid is also applied in agriculture for its beneficial effects on plant growth and health:

- Soil Conditioner : Improves soil quality and nutrient availability.

- Plant Growth Regulator : Enhances growth rates and resistance to stress.

Table 3: Agricultural Applications

| Application Type | Description |

|---|---|

| Soil Conditioner | Improves nutrient availability |

| Plant Growth Regulator | Enhances growth rates under stress conditions |

Case Study 1: Neuroprotective Effects

Research has demonstrated that L-Glutamic acid can protect neurons from oxidative stress. In vitro studies showed significant neuroprotection in rat hippocampal slice cultures when treated with the compound post-spreading depression .

Case Study 2: Plant Growth Enhancement

A study on the application of L-Glutamic acid in rice cultivation indicated a marked increase in yield and resistance to drought conditions. The treated plants exhibited improved root development and nutrient uptake compared to control groups .

Safety and Regulatory Status

According to assessments conducted by regulatory bodies such as NICNAS (National Industrial Chemicals Notification and Assessment Scheme), this compound is classified with low toxicity levels when used appropriately in food and cosmetic applications .

Table 4: Safety Classification

| Hazard Classification | Hazard Statement |

|---|---|

| Skin Irritation (Category 2) | Causes skin irritation |

| Eye Irritation (Category 2A) | Causes serious eye irritation |

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt involves its ability to interact with both hydrophilic and hydrophobic substances. The stearic acid moiety provides hydrophobic interactions, while the glutamic acid moiety offers hydrophilic interactions. This dual nature allows the compound to stabilize emulsions by reducing surface tension between oil and water phases .

Comparison with Similar Compounds

Sodium lauroyl glutamate: Similar in structure but with a shorter fatty acid chain.

Sodium cocoyl glutamate: Derived from coconut fatty acids and glutamic acid.

Sodium myristoyl glutamate: Contains a myristic acid moiety instead of stearic acid.

Uniqueness: L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt is unique due to its long-chain stearic acid moiety, which provides enhanced emulsifying properties and stability in formulations compared to its shorter-chain counterparts .

Biological Activity

L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt (CAS Number: 38517-23-6) is a derivative of glutamic acid known for its diverse biological activities. This compound has garnered attention in various fields, including neuroscience, toxicology, and cosmetic science. Below is a detailed examination of its biological activity, supported by relevant data and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C23H43NNaO5 |

| Molecular Weight | 457.5 g/mol |

| CAS Number | 38517-23-6 |

| Density | N/A |

| Boiling Point | 600.3 °C |

| Flash Point | 316.8 °C |

L-Glutamic acid acts primarily as an excitatory neurotransmitter , engaging with various glutamate receptors, including NMDA, AMPA, and kainate receptors. This interaction is crucial for synaptic plasticity and cognitive functions such as learning and memory . The compound also demonstrates neuroprotective properties by promoting neuronal growth and differentiation under specific conditions .

In Vitro Studies

- Apoptosis Induction : Research indicates that monosodium glutamate (MSG), a related compound, can induce apoptosis in human B cells, particularly affecting naïve B cells more than memory cells .

- Neuronal Growth : Low doses of L-glutamic acid have been shown to promote neuronal growth and differentiation in vitro studies, suggesting potential therapeutic applications in neurodegenerative diseases .

- Cytotoxicity : High concentrations can lead to cytotoxic effects, particularly on erythrocytes, indicating that the concentration of L-glutamic acid is critical for its biological activity .

In Vivo Studies

- Pancreatic Effects : Animal studies have shown that dietary consumption of MSG can reduce pancreatic β-cell mass and enhance fibrosis without affecting glucose homeostasis. These findings suggest potential implications for diabetes management .

- Reproductive Health : Chronic exposure to MSG has been linked to adverse effects on male reproductive health in Wistar rats, raising concerns about its impact on fertility .

- Neuroprotection in Epilepsy Models : In models of status epilepticus, L-glutamic acid has been implicated in neuronal damage; however, deficiencies in certain pathways can mitigate this damage .

Case Studies

A case study published in Heliyon highlighted that SREBP1 deficiency can diminish glutamate-mediated damage in hippocampal neurons during seizures, indicating a protective role of metabolic pathways against excitotoxicity .

Toxicological Profile

L-Glutamic acid, N-(1-oxooctadecyl)- monosodium salt exhibits low acute oral toxicity with an LD50 greater than 2000 mg/kg body weight in mice . Repeated exposure does not appear to cause significant adverse effects based on current assessments .

Cosmetic Industry

This compound serves as an anionic emulsifier and is utilized in cosmetic formulations due to its surfactant properties. It may enhance skin hydration and stability of formulations while being generally recognized as safe at recommended concentrations .

Pharmaceutical Potential

Given its neuroactive properties, L-glutamic acid derivatives are being explored for their potential use in treating neurological disorders such as Alzheimer's disease and epilepsy due to their ability to modulate neurotransmission and protect against excitotoxicity .

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis methods for L-glutamic acid, N-(1-oxooctadecyl)-, monosodium salt?

- Methodological Answer : The compound is synthesized via acylation of L-glutamic acid with stearoyl chloride (or stearic acid derivatives) under alkaline conditions. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) or water, followed by neutralization with sodium hydroxide to yield the monosodium salt. Post-synthesis purification involves recrystallization or column chromatography to remove unreacted precursors .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the stearoyl chain (δ ~1.2 ppm for methylene groups) and glutamate backbone (δ ~3.2 ppm for α-proton).

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1640 cm⁻¹ (amide C=O stretch) and ~1550 cm⁻¹ (N-H bend) validate the acyl amino acid structure.

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 435.57 (for the monosodium form) confirm stoichiometry .

Q. What are the critical physicochemical properties influencing its handling in research?

- Methodological Answer :

- Solubility : Sparingly soluble in cold water (~1.2 g/L at 25°C) but forms micelles at elevated temperatures.

- Melting Point : Decomposes at ~232°C (with decarboxylation observed via TGA).

- pH Sensitivity : Stable in neutral to slightly alkaline conditions (pH 6–9), but hydrolyzes in strongly acidic environments .

Advanced Research Questions

Q. What experimental approaches analyze surfactant behavior and micelle formation?

- Methodological Answer :

- Critical Micelle Concentration (CMC) Determination : Measure surface tension vs. concentration (using a tensiometer) or conductivity changes. CMC for this compound is ~0.1 mM in aqueous solutions.

- Dynamic Light Scattering (DLS) : Quantifies micelle size distribution (typically 10–50 nm diameter).

- Cryo-TEM : Visualizes micelle morphology (spherical or lamellar structures) .

Q. How do pH variations affect stability and emulsifying properties in cosmetic formulations?

- Methodological Answer :

- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC. Optimal emulsification occurs at pH 7–8, where the carboxylate group is deprotonated, enhancing hydrophilicity.

- Emulsion Stability Tests : Conduct accelerated aging (e.g., centrifugation, thermal cycling) to assess phase separation. Formulations with 1–5% w/w surfactant show minimal creaming at pH 7 .

Q. What chromatographic techniques optimize purity assessment and impurity detection?

- Methodological Answer :

- Reverse-Phase HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 210 nm. Impurities (e.g., unreacted stearic acid) elute earlier than the target compound (retention time ~12 min).

- Ion-Exchange Chromatography : Separates monosodium and disodium salt variants, critical for regulatory compliance .

Q. How can researchers assess interactions with biological membranes in dermatological studies?

- Methodological Answer :

- Liposome Assays : Prepare phosphatidylcholine liposomes and monitor surfactant-induced membrane disruption via fluorescence dye leakage (e.g., calcein release).

- Transepidermal Water Loss (TEWL) Studies : Apply formulations to ex vivo skin models to evaluate barrier function. Low concentrations (<2% w/w) show minimal irritation, correlating with mild surfactant behavior .

Contradictions and Clarifications

- Monosodium vs. Disodium Salts : and describe disodium variants (CAS 38079-62-8), but the target compound (CAS 38517-23-6) is the monosodium form. Researchers must verify salt stoichiometry via elemental analysis or titration .

- Safety Handling : Refer to SDS guidelines (e.g., UN GHS Revision 8) for proper PPE (gloves, goggles) and disposal protocols due to potential respiratory irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.